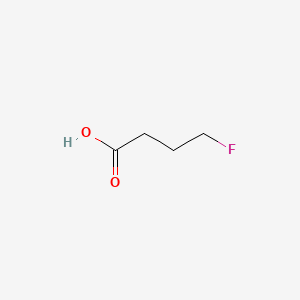

4-fluorobutanoic Acid

Beschreibung

The exact mass of the compound 4-fluorobutanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-fluorobutanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluorobutanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXSWIQVLYXSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274508 | |

| Record name | 4-fluorobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-23-7 | |

| Record name | 4-Fluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluorobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 4-Fluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanoic acid, a halogenated carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the butanoic acid backbone imparts unique physicochemical properties that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core chemical properties of 4-fluorobutanoic acid, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological signaling pathways.

Chemical and Physical Properties

4-Fluorobutanoic acid is a colorless liquid or a low-melting solid at room temperature.[1] It is characterized by the presence of a fluorine atom at the C4 position, which significantly alters its electronic properties compared to its non-fluorinated counterpart, butanoic acid.

Table 1: Physical and Chemical Properties of 4-Fluorobutanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₇FO₂ | [2] |

| Molecular Weight | 106.10 g/mol | [3] |

| CAS Number | 462-23-7 | [3] |

| Boiling Point | 60-62 °C at 2 Torr | [4] |

| Density | 1.121 g/cm³ (estimate) | [4] |

| Refractive Index | 1.387 | [4] |

| Solubility | Soluble in water and organic solvents. | [2] |

| pKa | Data not available | |

| Melting Point | Data not available (described as liquid or solid at room temperature) | [2] |

Spectroscopic Data

The structural elucidation of 4-fluorobutanoic acid is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-fluorobutanoic acid is expected to show three distinct signals corresponding to the three methylene (B1212753) groups, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling. The protons on the carbon adjacent to the fluorine atom (C4) will appear as a doublet of triplets, while the other methylene protons will exhibit more complex splitting. The acidic proton of the carboxylic acid group will appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts are influenced by the electronegativity of the adjacent atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobutanoic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1710 cm⁻¹), and the C-F stretch (typically in the 1100-1000 cm⁻¹ region).[5][6]

Experimental Protocols

Synthesis of 4-Fluorobutanoic Acid

A common synthetic route to 4-fluorobutanoic acid involves the nucleophilic substitution of a suitable leaving group on a four-carbon chain with a fluoride (B91410) source. One potential method is the reaction of a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, with a fluoride salt, followed by hydrolysis of the ester.

Protocol: Synthesis from 4-Bromobutyric Acid

This protocol is adapted from the synthesis of related haloalkanoic acids.[4]

-

Esterification of 4-Bromobutyric Acid: 4-Bromobutyric acid is refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to produce ethyl 4-bromobutanoate. The reaction is monitored by thin-layer chromatography (TLC).

-

Fluorination: The crude ethyl 4-bromobutanoate is then treated with a fluoride source, such as potassium fluoride in a suitable solvent like acetonitrile, often in the presence of a phase-transfer catalyst (e.g., a crown ether) to enhance the reaction rate. The reaction is heated to reflux and monitored by gas chromatography (GC) for the disappearance of the starting material.

-

Hydrolysis: Upon completion of the fluorination, the resulting ethyl 4-fluorobutanoate is hydrolyzed to 4-fluorobutanoic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Purification: The crude 4-fluorobutanoic acid is then purified by vacuum distillation.

Workflow for the Synthesis of 4-Fluorobutanoic Acid

Caption: General workflow for the synthesis of 4-fluorobutanoic acid.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

Protocol: Purification by Vacuum Distillation

-

The crude 4-fluorobutanoic acid obtained after acidic workup and extraction is placed in a round-bottom flask suitable for distillation.

-

A vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The flask is heated gently in an oil bath while applying a vacuum.

-

Fractions are collected based on the boiling point of 4-fluorobutanoic acid at the applied pressure (e.g., 60-62 °C at 2 Torr).[4]

-

The purity of the collected fractions is assessed by GC-MS and NMR spectroscopy.

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry is a powerful technique for the analysis of 4-fluorobutanoic acid, providing both qualitative and quantitative information. Due to its polarity, derivatization is often required to improve its volatility and chromatographic performance.

Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from general methods for the analysis of carboxylic acids.

-

Derivatization: A sample of 4-fluorobutanoic acid is derivatized to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

-

GC Conditions:

-

Column: A polar capillary column (e.g., a wax-type column) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 200-220 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 30-200 is typically sufficient to observe the molecular ion and characteristic fragment ions.

-

Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of 4-fluorobutanoic acid.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological effects of short-chain per- and polyfluoroalkyl substances (PFAS), including perfluorobutanoic acid (PFBA), a close structural analog of 4-fluorobutanoic acid. These studies suggest that PFBA can induce oxidative stress and disrupt cellular metabolism.[1]

Oxidative Stress and Metabolic Disruption Pathway

Exposure of human neuronal cells to PFBA has been shown to generate reactive oxygen species (ROS), leading to a decline in the activity of key antioxidant enzymes such as catalase and glutathione (B108866) reductase.[1] Furthermore, PFBA can impact metabolic enzymes, including lactate (B86563) dehydrogenase and pyruvate (B1213749) dehydrogenase, suggesting a disruption of cellular energy metabolism.[1]

Proposed Signaling Pathway for PFBA-Induced Cellular Stress

Caption: Proposed signaling pathway of perfluorobutanoic acid (PFBA) leading to oxidative stress and metabolic disruption.

Conclusion

4-Fluorobutanoic acid is a valuable building block for the development of new chemical entities with potential therapeutic applications. Its unique chemical and physical properties, conferred by the presence of the fluorine atom, make it an attractive scaffold for medicinal chemists. This technical guide has provided a summary of its known properties, along with adaptable experimental protocols for its synthesis, purification, and analysis. The emerging understanding of the biological effects of related short-chain PFAS, such as PFBA, highlights the need for further research into the specific interactions of 4-fluorobutanoic acid with biological systems, particularly its impact on cellular signaling pathways. A thorough characterization of this compound will undoubtedly facilitate its application in the discovery and development of novel therapeutics.

References

- 1. Impact of perfluorooctanoic acid (PFOA) and perfluorobutanoic acid (PFBA) on oxidative stress and metabolic biomarkers in human neuronal cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 462-23-7: 4-Fluorobutanoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-fluorobutanoic Acid | C4H7FO2 | CID 10411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of 4-Fluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutanoic acid (4-FBA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom on the terminal carbon of the butanoic acid backbone imparts unique physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the molecular structure of 4-fluorobutanoic acid, including its chemical and physical properties, detailed spectroscopic characterization, a representative synthesis protocol, and an exploration of its potential biological relevance, particularly in the context of γ-aminobutyric acid (GABA) metabolism.

Molecular Structure and Physicochemical Properties

4-Fluorobutanoic acid is a four-carbon carboxylic acid with a fluorine atom attached to the C4 position.[1] This substitution has a profound impact on the molecule's electronic properties and reactivity.

Table 1: General and Physicochemical Properties of 4-Fluorobutanoic Acid

| Property | Value | Reference |

| IUPAC Name | 4-fluorobutanoic acid | [1] |

| Synonyms | 4-Fluorobutyric acid | [1] |

| CAS Number | 462-23-7 | [1] |

| Molecular Formula | C₄H₇FO₂ | [1] |

| Molecular Weight | 106.10 g/mol | [1] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 174.1 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Density | 1.116 g/cm³ (Predicted) | |

| Solubility | Soluble in water and organic solvents | |

| pKa | ~4.5 (Estimated) |

Spectroscopic Characterization

The structural elucidation of 4-fluorobutanoic acid is accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobutanoic acid is characterized by three distinct signals corresponding to the three sets of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and oxygen atoms.

Table 2: Predicted ¹H NMR Spectral Data for 4-Fluorobutanoic Acid

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 (-CH₂COOH) | ~2.5 | Triplet | ~7.0 | 2H |

| H3 (-CH₂CH₂F) | ~2.1 | Doublet of triplets | J(H3,H2) ~7.0, J(H3,H4) ~6.0 | 2H |

| H4 (-CH₂F) | ~4.5 | Doublet of triplets | J(H4,F) ~47.0, J(H4,H3) ~6.0 | 2H |

| H (-COOH) | ~11-12 | Singlet (broad) | - | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-fluorobutanoic acid displays four signals, one for each unique carbon atom. The carbon attached to the fluorine atom (C4) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Table 3: Predicted ¹³C NMR Spectral Data for 4-Fluorobutanoic Acid

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1 (-COOH) | ~178 | Singlet | - |

| C2 (-CH₂COOH) | ~30 | Singlet | - |

| C3 (-CH₂CH₂F) | ~25 | Doublet | ²JCF ~20 |

| C4 (-CH₂F) | ~82 | Doublet | ¹JCF ~165 |

Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobutanoic acid shows characteristic absorption bands for the carboxylic acid functional group and the carbon-fluorine bond.

Table 4: Characteristic IR Absorption Bands for 4-Fluorobutanoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

| 1000-1100 | Strong | C-F stretch |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-fluorobutanoic acid would be expected to show a molecular ion peak (M⁺) at m/z 106. The fragmentation pattern would likely involve the loss of characteristic fragments.

Table 5: Predicted Mass Spectrometry Fragmentation for 4-Fluorobutanoic Acid

| m/z | Proposed Fragment |

| 106 | [C₄H₇FO₂]⁺ (Molecular Ion) |

| 87 | [M - F]⁺ or [M - OH]⁺ |

| 60 | [CH₂=C(OH)₂]⁺ (McLafferty rearrangement) |

| 45 | [COOH]⁺ |

Experimental Protocols

Synthesis of 4-Fluorobutanoic Acid

A common synthetic route to 4-fluorobutanoic acid involves the nucleophilic substitution of a suitable leaving group with a fluoride (B91410) source. The following protocol is a representative example starting from ethyl 4-bromobutyrate.

References

An In-depth Technical Guide to the Synthesis of 4-Fluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-fluorobutanoic acid, a valuable fluorinated carboxylic acid intermediate in organic synthesis and pharmaceutical development.[1] The presence of a fluorine atom can significantly influence a molecule's reactivity, polarity, and biological activity.[1] This document details two principal synthesis routes, providing structured data, experimental protocols, and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathways

Two main strategies have been established for the synthesis of 4-fluorobutanoic acid: the functional group interconversion of a readily available precursor, γ-butyrolactone, and the de novo construction of the carbon skeleton via malonic ester synthesis.

Synthesis from γ-Butyrolactone

This pathway involves a two-step process: the ring-opening of γ-butyrolactone to form a 4-halobutanoate intermediate, followed by nucleophilic substitution with a fluoride (B91410) source. The most common halogenating agent for this purpose is hydrogen bromide, leading to the formation of ethyl 4-bromobutyrate.

Step 1: Synthesis of Ethyl 4-Bromobutyrate from γ-Butyrolactone

The ring-opening of γ-butyrolactone is achieved by treatment with dry hydrogen bromide in ethanol (B145695). This reaction proceeds with good to excellent yields.

Step 2: Nucleophilic Fluorination of Ethyl 4-Bromobutyrate

The bromide in ethyl 4-bromobutyrate is then displaced by a fluoride ion in a nucleophilic substitution reaction. Potassium fluoride is a commonly used and cost-effective fluoride source for this transformation, often in the presence of a phase-transfer catalyst to enhance reactivity.

Step 3: Hydrolysis of Ethyl 4-Fluorobutanoate

The final step is the hydrolysis of the ethyl ester to yield 4-fluorobutanoic acid. This can be achieved under either acidic or basic conditions.

Synthesis via Malonic Ester Condensation

The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids.[2][3][4][5] In this approach, diethyl malonate is first deprotonated to form a stable enolate, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of 4-fluorobutanoic acid, a suitable two-carbon electrophile containing a fluorine atom, such as 1-bromo-2-fluoroethane (B107303), is required.

Step 1: Alkylation of Diethyl Malonate

Diethyl malonate is treated with a base, typically sodium ethoxide, to generate the malonate anion. This is followed by the addition of 1-bromo-2-fluoroethane to yield diethyl 2-(2-fluoroethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 4-fluorobutanoic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the described synthesis pathways.

| Pathway | Step | Starting Material(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| From γ-Butyrolactone | 1. Bromoesterification | γ-Butyrolactone, Ethanol | Dry Hydrogen Bromide | Ethanol | 0 | 24 | 77-84 |

| 2. Nucleophilic Fluorination | Ethyl 4-bromobutyrate | Potassium Fluoride, Phase-Transfer Catalyst | Acetonitrile (B52724) | Reflux | 1-2 | ~60 | |

| 3. Hydrolysis | Ethyl 4-fluorobutanoate | HCl (aq) or NaOH (aq) | Water | Reflux | 2 | High | |

| Via Malonic Ester | 1. Alkylation | Diethyl malonate, 1-bromo-2-fluoroethane | Sodium Ethoxide | Ethanol | Reflux | 12 | Moderate |

| 2. Hydrolysis and Decarboxylation | Diethyl 2-(2-fluoroethyl)malonate | HCl (aq) or H2SO4 (aq) | Water | 100-150 | 4-6 | High |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobutanoic Acid from γ-Butyrolactone

Step 1: Preparation of Ethyl 4-Bromobutyrate [6]

-

A solution of γ-butyrolactone (200 g, 2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.

-

A stream of dry hydrogen bromide is introduced into the solution. The gas flow is continued for 1 hour after hydrogen bromide is observed passing through the reaction mixture unchanged.

-

The resulting alcoholic solution is kept at 0°C for 24 hours and then poured into 1 liter of ice-cold water.

-

The oily layer is separated, and the aqueous layer is extracted twice with 100 ml portions of ethyl bromide.

-

The combined organic layers are washed with ice-cold 2% potassium hydroxide (B78521) solution, followed by very dilute hydrochloric acid, and finally with water.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), the solvent is removed under reduced pressure, and the residual crude ester is purified by distillation to yield ethyl γ-bromobutyrate (350–380 g, 77–84%).

Step 2: Preparation of Ethyl 4-Fluorobutanoate

-

To a stirred suspension of spray-dried potassium fluoride (5.8 g, 0.1 mol) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6) in anhydrous acetonitrile (100 ml) is added ethyl 4-bromobutyrate (19.5 g, 0.1 mol).

-

The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed (typically 1-2 hours).

-

After cooling to room temperature, the solid potassium bromide is filtered off.

-

The acetonitrile is removed from the filtrate by distillation under reduced pressure.

-

The residue is distilled under vacuum to afford ethyl 4-fluorobutanoate.

Step 3: Preparation of 4-Fluorobutanoic Acid

-

Ethyl 4-fluorobutanoate (12.0 g, 0.1 mol) is added to a 10% aqueous solution of hydrochloric acid (50 ml).

-

The mixture is heated at reflux for 2 hours.

-

After cooling, the solution is extracted with diethyl ether (3 x 50 ml).

-

The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 4-fluorobutanoic acid.

Protocol 2: Synthesis of 4-Fluorobutanoic Acid via Malonic Ester Synthesis

Step 1: Preparation of Diethyl 2-(2-fluoroethyl)malonate

-

Sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (50 ml) to prepare a solution of sodium ethoxide.

-

Diethyl malonate (16.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution with stirring.

-

1-Bromo-2-fluoroethane (12.7 g, 0.1 mol) is then added, and the reaction mixture is heated at reflux for 12 hours.

-

The mixture is cooled, and the precipitated sodium bromide is removed by filtration.

-

The excess ethanol is removed by distillation, and the residue is distilled under reduced pressure to give diethyl 2-(2-fluoroethyl)malonate.

Step 2: Preparation of 4-Fluorobutanoic Acid

-

Diethyl 2-(2-fluoroethyl)malonate (20.6 g, 0.1 mol) is refluxed with concentrated hydrochloric acid (50 ml) for 4-6 hours.

-

The solution is then heated to 100-150°C to effect decarboxylation until the evolution of carbon dioxide ceases.

-

After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 ml).

-

The combined ether extracts are dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.

-

The resulting crude 4-fluorobutanoic acid is purified by vacuum distillation.

Mandatory Visualization

Caption: Synthesis of 4-fluorobutanoic acid from γ-butyrolactone.

Caption: Malonic ester synthesis of 4-fluorobutanoic acid.

References

- 1. CAS 462-23-7: 4-Fluorobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Fluorobutanoic Acid (CAS Number: 462-23-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutanoic acid, a halogenated carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to the endogenous short-chain fatty acid (SCFA) butyrate, combined with the unique physicochemical properties imparted by the fluorine atom, makes it a valuable probe for studying biological systems and a potential therapeutic agent. This technical guide provides a comprehensive overview of 4-fluorobutanoic acid, including its chemical and physical properties, detailed synthetic methodologies, spectroscopic data for characterization, and an exploration of its biological activities and potential mechanisms of action, with a focus on its role in blood pressure regulation.

Chemical and Physical Properties

4-Fluorobutanoic acid is a colorless liquid or solid at room temperature.[1] The presence of the highly electronegative fluorine atom at the C4 position influences the compound's polarity, acidity, and metabolic stability.[1] It is soluble in water and common organic solvents.[1]

Table 1: Physicochemical Properties of 4-Fluorobutanoic Acid

| Property | Value | Reference(s) |

| CAS Number | 462-23-7 | [2] |

| Molecular Formula | C₄H₇FO₂ | [2] |

| Molecular Weight | 106.10 g/mol | [2] |

| Boiling Point | 60.0-62.0 °C @ 2 Torr | [3] |

| Density (estimate) | 1.121 g/cm³ | [3] |

| Refractive Index | 1.387 - 1.3993 | [3][4] |

| Flash Point | 72.2 °C | [3] |

| LogP (estimate) | 0.82070 | [4] |

| pKa (estimate) | ~4.5 | |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis of 4-Fluorobutanoic Acid

A common and effective method for the synthesis of 4-fluorobutanoic acid involves the nucleophilic substitution of a suitable leaving group in a butyric acid derivative with a fluoride (B91410) source. One such route starts from ethyl 4-bromobutanoate.

Experimental Protocol: Synthesis from Ethyl 4-Bromobutanoate

This two-step protocol involves the fluorination of ethyl 4-bromobutanoate followed by hydrolysis of the resulting ethyl 4-fluorobutanoate.

Step 1: Synthesis of Ethyl 4-Fluorobutanoate

-

Materials:

-

Ethyl 4-bromobutanoate

-

Potassium fluoride (spray-dried)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Acetonitrile (B52724) (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-bromobutanoate (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the acetonitrile from the filtrate under reduced pressure.

-

The crude ethyl 4-fluorobutanoate can be purified by fractional distillation.

-

Step 2: Hydrolysis of Ethyl 4-Fluorobutanoate to 4-Fluorobutanoic Acid

-

Materials:

-

Ethyl 4-fluorobutanoate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) (concentrated)

-

Diethyl ether or Dichloromethane (B109758)

-

-

Procedure:

-

Dissolve ethyl 4-fluorobutanoate (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) to the flask.

-

Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Add water to dissolve the resulting carboxylate salt and wash with diethyl ether or dichloromethane to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.

-

Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-fluorobutanoic acid.

-

The crude product can be further purified by distillation under reduced pressure.

-

Synthesis workflow for 4-fluorobutanoic acid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the confirmation of the structure and purity of 4-fluorobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 4-Fluorobutanoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~11-12 | Singlet (broad) | 1H | -COOH | |

| ~4.5 | Triplet of triplets | 2H | -CH₂-F | J(H-F) ≈ 47, J(H-H) ≈ 6 |

| ~2.5 | Triplet | 2H | -CH₂-COOH | J(H-H) ≈ 7 |

| ~2.0 | Quintet (multiplet) | 2H | -CH₂-CH₂-CH₂- | J(H-H) ≈ 6.5 |

Table 3: Predicted ¹³C NMR Spectral Data for 4-Fluorobutanoic Acid

| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine |

| ~178 | C1 (-COOH) | Triplet (small J) |

| ~83 | C4 (-CH₂-F) | Doublet (large J, ~165 Hz) |

| ~29 | C2 (-CH₂-COOH) | Triplet (small J) |

| ~25 | C3 (-CH₂-CH₂-CH₂-) | Doublet (J ≈ 20 Hz) |

Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobutanoic acid will exhibit characteristic absorption bands for the functional groups present.

Table 4: Characteristic IR Absorption Bands for 4-Fluorobutanoic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 2980-2850 | C-H stretch | Alkane |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1410 | O-H bend | Carboxylic acid |

| ~1250 | C-O stretch | Carboxylic acid |

| ~1050 | C-F stretch | Fluoroalkane |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-fluorobutanoic acid will show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for 4-Fluorobutanoic Acid

| m/z | Fragment Ion | Description |

| 106 | [C₄H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 88 | [M - H₂O]⁺ | Loss of water |

| 60 | [CH₂=C(OH)₂]⁺ | McLafferty rearrangement |

| 45 | [COOH]⁺ | Loss of the fluoropropyl radical |

| 41 | [C₃H₅]⁺ | Propyl cation |

| 33 | [CH₂F]⁺ | Fluoromethyl cation |

Biological Activity and Mechanism of Action

4-Fluorobutanoic acid has garnered attention for its potential biological activities, particularly its effects on blood pressure. It is hypothesized to act as a mimetic of short-chain fatty acids (SCFAs), which are known to be involved in blood pressure regulation.[5]

Antihypertensive Effects

Studies have indicated that 4-fluorobutanoic acid can lower blood pressure in hypertensive animal models. This effect is thought to be mediated through its interaction with specific G-protein coupled receptors (GPCRs) that are also activated by endogenous SCFAs.

Signaling Pathway in Blood Pressure Regulation

The proposed mechanism of action involves the activation of two key GPCRs: Olfr78 and Gpr41, which are expressed in the smooth muscle cells of blood vessels.[5]

-

Activation of Gpr41: Leads to vasodilation and a decrease in blood pressure.[5][6]

-

Activation of Olfr78: Can lead to an increase in blood pressure, potentially through renin release.[5][6]

The net effect of 4-fluorobutanoic acid on blood pressure is a result of the balance between these two opposing pathways.

Proposed signaling pathway of 4-fluorobutanoic acid.

Experimental Protocol: In Vivo Antihypertensive Activity Assay in Rats

This protocol outlines a method for assessing the antihypertensive effects of 4-fluorobutanoic acid in a rat model of hypertension.[7][8][9]

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) or rats with induced hypertension (e.g., DOCA-salt model).

-

Materials:

-

4-Fluorobutanoic acid

-

Vehicle (e.g., saline)

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

-

Oral gavage needles

-

-

Procedure:

-

Acclimatize the rats to the laboratory conditions and the blood pressure measurement procedure for at least one week.

-

Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving 4-fluorobutanoic acid.

-

Dissolve or suspend 4-fluorobutanoic acid in the vehicle at the desired concentration.

-

Administer the treatment or vehicle to the rats via oral gavage.

-

Measure the systolic and diastolic blood pressure and heart rate at baseline (before administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Record and analyze the data to determine the effect of 4-fluorobutanoic acid on blood pressure compared to the control group.

-

Safety and Handling

4-Fluorobutanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Table 6: GHS Hazard Statements for 4-Fluorobutanoic Acid

| Hazard Code | Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

4-Fluorobutanoic acid is a valuable chemical entity with demonstrated biological activity, particularly in the regulation of blood pressure. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established organic chemistry methodologies. The spectroscopic data provide a clear fingerprint for its identification and characterization. The proposed mechanism of action through the modulation of SCFA receptors highlights its potential as a tool for studying cardiovascular physiology and as a lead compound for the development of novel antihypertensive agents. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The olfactory G protein-coupled receptor (Olfr-78/OR51E2) modulates the intestinal response to colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of short-chain fatty acid on blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel SCFA receptor, the microbiota, and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Elusive Mechanism of Action of 4-Fluorobutanoic Acid: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action of 4-fluorobutanoic acid based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. As of the latest literature review, specific studies detailing the direct molecular targets and comprehensive in vitro and in vivo pharmacology of 4-fluorobutanoic acid are limited. Therefore, this guide synthesizes information from structurally related compounds to propose potential mechanisms, supported by data from these analogs. All data and experimental protocols presented herein are derived from studies on related molecules and should be considered illustrative until specific research on 4-fluorobutanoic acid becomes available.

Introduction

4-Fluorobutanoic acid (4-FBA) is a halogenated short-chain fatty acid with the chemical formula C4H7FO2.[1][2][3] Its structure is similar to the well-studied short-chain fatty acid, butyric acid, which is known to have a variety of biological activities, including the inhibition of histone deacetylases (HDACs). The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, which in turn can influence its biological activity.[2] This guide explores the plausible mechanisms of action of 4-FBA by drawing parallels with related compounds, focusing on two primary potential pathways: inhibition of histone deacetylases and modulation of GABAergic neurotransmission.

Potential Mechanism of Action 1: Histone Deacetylase (HDAC) Inhibition

Butyric acid, the non-fluorinated analog of 4-FBA, is a well-established inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate (B1204436) promotes histone hyperacetylation, a more relaxed chromatin state, and the transcription of various genes, including those involved in cell cycle arrest and apoptosis. This mechanism is the basis for the anticancer properties of butyrate.

Given the structural similarity, it is hypothesized that 4-FBA may also function as an HDAC inhibitor. The electronegative fluorine atom could potentially influence the binding affinity of the carboxylate group to the zinc ion in the active site of HDAC enzymes.

Supporting Data from Related Compounds

While no direct IC50 or Ki values for 4-FBA against HDACs have been published, the following table summarizes the inhibitory activity of butyrate against nuclear HDACs from HT-29 human colon carcinoma cells. This data serves as a proxy for the potential potency of 4-FBA.

| Compound | Target | IC50 (mM) | Assay System |

| Butyrate | Nuclear HDACs | 0.09 | Nuclear extract from HT-29 cells |

Data extracted from studies on butyric acid.

Proposed Signaling Pathway

The proposed pathway for HDAC inhibition by a short-chain fatty acid like 4-FBA would involve its entry into the cell and subsequent interaction with HDAC enzymes in the nucleus.

Caption: Proposed HDAC inhibition pathway for 4-FBA.

Illustrative Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is based on methods used for other short-chain fatty acids.

Objective: To determine the in vitro inhibitory activity of 4-fluorobutanoic acid on histone deacetylase activity.

Materials:

-

HeLa or other suitable cell line nuclear extract as a source of HDACs.

-

4-fluorobutanoic acid.

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

Trichostatin A (TSA) as a positive control.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution.

-

96-well microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of 4-fluorobutanoic acid and Trichostatin A in assay buffer.

-

In a 96-well plate, add the nuclear extract to each well.

-

Add the different concentrations of 4-FBA or TSA to the respective wells. Include a no-inhibitor control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each concentration of 4-FBA and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Mechanism of Action 2: Modulation of GABAergic Neurotransmission

Another potential mechanism of action for 4-FBA is through the modulation of the GABAergic system. This is suggested by studies on a structurally similar compound, 4-amino-3-fluorobutanoic acid, which is a substrate for the enzyme GABA aminotransferase (GABA-AT).[4] GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA.[4] Inhibition of GABA-AT leads to increased levels of GABA in the brain and has therapeutic potential for neurological disorders.[4]

While 4-FBA lacks the amino group of 4-amino-3-fluorobutanoic acid, the presence of the fluorine atom and the butanoic acid backbone could potentially allow it to interact with GABA-AT or other components of the GABAergic system.

Supporting Data from Related Compounds

The following table presents kinetic data for the interaction of the enantiomers of 4-amino-3-fluorobutanoic acid with GABA-AT. This data illustrates the type of quantitative information that would be necessary to characterize the interaction of 4-FBA with this enzyme.

| Compound | Enzyme | Vmax (nmol/min/mg) | Km (mM) |

| (R)-4-amino-3-fluorobutanoic acid | GABA-AT | 148 ± 12 | 1.2 ± 0.2 |

| (S)-4-amino-3-fluorobutanoic acid | GABA-AT | 14.2 ± 0.9 | 2.3 ± 0.4 |

Data extracted from studies on 4-amino-3-fluorobutanoic acid.[4]

Proposed Metabolic Pathway

If 4-FBA were to be a substrate for an enzyme like GABA-AT, a potential metabolic pathway could involve the elimination of hydrogen fluoride.

Caption: Hypothetical enzymatic metabolism of 4-FBA.

Illustrative Experimental Protocol: GABA-AT Activity Assay

This protocol is based on methods used for other GABA-AT substrates.

Objective: To determine if 4-fluorobutanoic acid acts as a substrate or inhibitor of GABA aminotransferase.

Materials:

-

Purified GABA-AT enzyme.

-

4-fluorobutanoic acid.

-

GABA (as a substrate for inhibition studies).

-

α-ketoglutarate.

-

NADP+.

-

Succinic semialdehyde dehydrogenase (SSADH).

-

Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5, with 1 mM 2-aminoethylisothiouronium bromide).

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Substrate Assay:

-

In a microplate well, combine the assay buffer, α-ketoglutarate, NADP+, SSADH, and GABA-AT.

-

Initiate the reaction by adding 4-fluorobutanoic acid.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

A time-dependent increase in absorbance would indicate that 4-FBA is a substrate.

-

-

Inhibition Assay:

-

Set up the reaction as above, but use GABA as the substrate.

-

Add varying concentrations of 4-fluorobutanoic acid to the wells.

-

Monitor the rate of NADPH production.

-

A decrease in the rate of the reaction in the presence of 4-FBA would indicate inhibition.

-

From this data, IC50 and potentially Ki values can be determined.

-

Conclusion and Future Directions

The mechanism of action of 4-fluorobutanoic acid remains to be definitively elucidated. Based on its structural similarity to butyric acid, a primary hypothesis is its role as a histone deacetylase inhibitor. Alternatively, its fluorinated nature suggests a potential interaction with enzymes involved in amino acid or fatty acid metabolism, such as GABA aminotransferase.

To move forward, the following experimental avenues are recommended for researchers:

-

In vitro enzyme inhibition assays: Directly test the inhibitory activity of 4-FBA against a panel of HDAC isoforms and GABA-AT.

-

Cell-based assays: Evaluate the effects of 4-FBA on histone acetylation levels, cell cycle progression, and apoptosis in various cell lines.

-

In vivo studies: Investigate the pharmacokinetic and pharmacodynamic properties of 4-FBA in animal models to understand its distribution, metabolism, and overall physiological effects.

The data generated from these studies will be crucial in defining the precise molecular targets and therapeutic potential of 4-fluorobutanoic acid.

References

- 1. 4-fluorobutanoic Acid | C4H7FO2 | CID 10411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 462-23-7: 4-Fluorobutanoic acid | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorobutyric Acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutyric acid, a halogenated carboxylic acid, serves as a valuable building block in organic synthesis and holds potential in the development of novel pharmaceuticals. The strategic incorporation of a fluorine atom at the γ-position significantly influences its physicochemical and biological properties compared to its non-fluorinated analog, butyric acid. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-fluorobutyric acid. It further details generalized experimental protocols for its synthesis, purification, and analysis, offering a foundational resource for laboratory applications.

Core Physical and Chemical Properties

The introduction of a fluorine atom imparts unique characteristics to the butyric acid scaffold, including altered acidity and lipophilicity, which can enhance its interaction with biological systems.[1] A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties of 4-Fluorobutyric Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇FO₂ | [1] |

| Molecular Weight | 106.10 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Density | 1.121 g/cm³ | [2][3] |

| Boiling Point | 78-79 °C @ 0.8 kPa60.0-62.0 °C @ 2 Torr | [2][3] |

| Flash Point | 72.2 °C | [3][4] |

| Solubility | Soluble in water and organic solvents | [1] |

| Refractive Index | 1.387 - 1.3993 | [3][4] |

| Acidity (pKa) | Data not available; expected to be acidic due to the carboxylic acid group. | |

| LogP | 0.4 - 0.82 | [4] |

Chemical Structure and Reactivity

4-Fluorobutanoic acid is characterized by a four-carbon chain with a terminal carboxylic acid group and a fluorine atom at the C4 position.[1] This structure dictates its chemical behavior. The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid group. The compound is generally stable under standard conditions but should be handled with appropriate safety precautions, as it is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[5]

Caption: Logical diagram illustrating the relationship between the chemical structure of 4-fluorobutyric acid and its primary chemical properties.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis, purification, and analysis of 4-fluorobutyric acid and its derivatives, adapted from procedures for similar compounds.

Synthesis Protocol: A Generalized Approach

Example: Synthesis of a Related Compound, 4-(4-Fluorobenzoyl)butyric Acid via Friedel-Crafts Acylation

This method demonstrates a common approach to introducing a fluorinated aromatic group, which can be conceptually adapted.

-

Reaction Setup: A three-necked round-bottomed flask is charged with a Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a solvent (e.g., fluorobenzene). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of glutaric anhydride (B1165640) in fluorobenzene (B45895) is added dropwise to the cooled flask, maintaining a low temperature (e.g., below 12 °C).[6]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period (e.g., 90 minutes). The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Quenching: The reaction is quenched by carefully adding a cold aqueous acid solution (e.g., 1N HCl) to neutralize the catalyst.[6]

-

Workup and Isolation: The crude product is precipitated, filtered, and washed with water.[6]

Purification Protocols

Purification of the synthesized 4-fluorobutyric acid is crucial to remove unreacted starting materials, byproducts, and catalysts.

Recrystallization is an effective method for purifying solid organic compounds based on their differential solubility in a solvent at varying temperatures.

-

Solvent Selection: A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Procedure:

-

The crude product is dissolved in a minimal amount of hot solvent.

-

If colored impurities are present, activated carbon can be added, and the solution is hot-filtered.

-

The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The crystals are dried under vacuum.

-

For acidic compounds, an acid-base extraction and precipitation technique can be employed. The crude acid is dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of a strong acid (e.g., HCl).[6][7]

For non-crystalline products or for separating mixtures with similar polarities, column chromatography is a preferred method.

-

Stationary Phase: Silica gel is a commonly used stationary phase for acidic compounds.

-

Mobile Phase (Eluent): A solvent system is chosen that provides good separation of the desired product from impurities. This is often determined by preliminary analysis using TLC. A typical eluent system could be a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a less polar solvent (e.g., hexanes or dichloromethane).

-

Procedure:

-

A slurry of the stationary phase in the eluent is packed into a column.

-

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column.

-

The eluent is passed through the column, and fractions are collected.

-

The fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions, typically using a rotary evaporator.

-

Caption: A simplified workflow diagram illustrating the key stages from synthesis to characterization of 4-fluorobutyric acid.

Analytical Methods

The purity and identity of 4-fluorobutyric acid are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector. For compounds without a strong chromophore, derivatization with a fluorescent tag may be necessary.

-

Gas Chromatography (GC): For volatile compounds like 4-fluorobutyric acid, GC can be employed. The carboxylic acid may need to be derivatized (e.g., esterified) to improve its volatility and chromatographic behavior. A capillary column with a suitable stationary phase is used, and detection is often achieved with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for structural elucidation.

-

¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

-

¹³C NMR: Shows the different carbon environments in the molecule.

-

¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Biological Activity and Applications

While specific signaling pathways for 4-fluorobutyric acid are not extensively documented, the introduction of fluorine into bioactive molecules is a common strategy in drug discovery. Fluorine can alter a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Given its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), fluorinated derivatives of butyric acid have been explored as potential modulators of GABAergic systems.[8] For instance, racemic 4-amino-3-fluorobutanoic acid has been studied as a substrate for the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA.[8] This highlights the potential for 4-fluorobutyric acid to serve as a scaffold for the development of new therapeutic agents targeting the central nervous system.

Conclusion

4-Fluorobutyric acid is a compound of significant interest due to the unique properties conferred by the fluorine atom. This guide provides essential data on its physical and chemical characteristics and outlines fundamental experimental protocols for its synthesis, purification, and analysis. This information serves as a valuable starting point for researchers and scientists working with this compound in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

- 1. CAS 462-23-7: 4-Fluorobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Fluorobutyric acid | CAS#:462-23-7 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. 4-fluorobutanoic Acid|lookchem [lookchem.com]

- 5. 4-fluorobutanoic Acid | C4H7FO2 | CID 10411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Fluorobutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-fluorobutanoic acid in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for the experimental determination of its solubility. It includes a summary of qualitative solubility information, detailed experimental protocols for solubility measurement, and logical workflows to guide solubility assessment. This guide is intended to be a valuable resource for researchers and professionals working with 4-fluorobutanoic acid in various applications, including organic synthesis and pharmaceutical development.

Introduction to 4-Fluorobutanoic Acid

4-Fluorobutanoic acid is a halogenated carboxylic acid with the molecular formula C₄H₇FO₂. The presence of a fluorine atom and a carboxylic acid functional group imparts specific physicochemical properties that influence its reactivity, polarity, and, consequently, its solubility in different media.[1] Understanding the solubility of 4-fluorobutanoic acid in organic solvents is crucial for its application in chemical synthesis, formulation development, and various analytical procedures.

Solubility of 4-Fluorobutanoic Acid: A Qualitative Overview

The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a polar molecule, 4-fluorobutanoic acid is expected to exhibit higher solubility in polar organic solvents. The hydrocarbon portion of the molecule allows for interaction with less polar solvents.

Table 1: Qualitative Solubility of 4-Fluorobutanoic Acid in Select Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be soluble |

| Acetone | C₃H₆O | Polar Aprotic | Expected to be soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Expected to be soluble |

| Toluene | C₇H₈ | Nonpolar | Expected to have low solubility |

| Hexane | C₆H₁₄ | Nonpolar | Expected to have very low solubility |

Note: "Expected to be soluble/have low solubility" is based on general principles of chemical solubility and the known properties of carboxylic acids.

Experimental Protocols for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves achieving a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-fluorobutanoic acid in a specific organic solvent at a constant temperature.

Materials:

-

4-Fluorobutanoic acid (solid)

-

Organic solvent of interest

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 4-fluorobutanoic acid to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled and recorded.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary and may need to be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration of the solute in the solution remains constant).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a specific speed and for a duration sufficient to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE or nylon) to remove any suspended solid particles. It is crucial to ensure that the filter does not adsorb the solute.

-

-

-

Quantification of Solute:

-

Carefully take a known volume or mass of the clear, saturated solution.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 4-fluorobutanoic acid.

-

Analytical Techniques for Quantification

The choice of the analytical technique depends on the physicochemical properties of 4-fluorobutanoic acid and the solvent used.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method.[2] A calibration curve should be prepared using standard solutions of 4-fluorobutanoic acid of known concentrations. The concentration of the solute in the experimental sample is then determined by comparing its peak area to the calibration curve.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: If 4-fluorobutanoic acid exhibits significant absorbance at a specific wavelength where the solvent does not interfere, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.[3] A Beer-Lambert law calibration curve would be required.

-

Gravimetric Method: This method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue. This method is less common for volatile solutes or when high accuracy is required.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 4-fluorobutanoic acid in an organic solvent using the isothermal shake-flask method.

References

Navigating the Toxicological Landscape of 4-Fluorobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 4-fluorobutanoic acid. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

Introduction

4-Fluorobutanoic acid (4-FBA), a monofluorinated carboxylic acid, presents a unique profile of interest in various research and development sectors. Its structural similarity to both naturally occurring fatty acids and other halogenated compounds necessitates a thorough understanding of its toxicological properties. This technical guide synthesizes the currently available data on the toxicity of 4-fluorobutanoic acid, outlines standard experimental methodologies for its assessment, and explores potential mechanisms of action based on related compounds. A significant data gap exists in the public domain regarding specific quantitative toxicological endpoints for 4-FBA. Therefore, this guide also presents data on structurally similar compounds to provide context, with the critical caveat that direct extrapolation of this data is not appropriate.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-fluorobutanoic acid is classified as a hazardous substance with the following designations[1][2]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

These classifications indicate that 4-fluorobutanoic acid is a potent acute toxicant and corrosive substance, requiring stringent safety protocols during handling and experimentation.

Quantitative Toxicological Data

A comprehensive search of publicly available scientific literature and toxicological databases reveals a significant lack of specific quantitative toxicity data for 4-fluorobutanoic acid. No definitive LD50 (median lethal dose), LC50 (median lethal concentration), IC50 (half-maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) values for 4-fluorobutanoic acid have been identified.

To provide a frame of reference, the following table summarizes acute toxicity data for structurally related short-chain carboxylic acids. It is imperative to note that these values are not representative of 4-fluorobutanoic acid and should be used for comparative purposes only.

| Compound | CAS RN | LD50 (Oral, Rat) | Dermal LD50 (Rabbit) | Reference |

| Butyric acid | 107-92-6 | 1632 mg/kg | - | [ECHA] |

| Valeric acid | 109-52-4 | 1240 mg/kg | 657 mg/kg | [OECD SIDS] |

| Perfluorobutanoic acid (PFBA) | 375-22-4 | > 2000 mg/kg | > 2000 mg/kg | [ECHA] |

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide robust frameworks for evaluating the toxicological properties of chemical substances. The following sections outline the general principles of key toxicity studies relevant to the assessment of 4-fluorobutanoic acid.

Acute Toxicity Studies

-

Oral Toxicity (OECD Test Guideline 420, 423, or 425): These studies are designed to determine the short-term toxicity of a substance following a single oral dose. Typically, rodents (rats or mice) are administered the test substance by gavage. Observations for signs of toxicity and mortality are conducted for at least 14 days. The LD50 can be estimated from these studies.

-

Dermal Toxicity (OECD Test Guideline 402): This test evaluates the toxicity of a substance following a single application to the skin. The substance is applied to a shaved area of the skin of rodents or rabbits, and the animals are observed for signs of toxicity and mortality over a 14-day period.

-

Inhalation Toxicity (OECD Test Guideline 403): This guideline is used to assess the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period. Observations for toxicity and mortality are made during and after exposure.

In Vitro Cytotoxicity Assays

In vitro methods provide a valuable tool for screening the cytotoxic potential of a substance on cultured cells. A common approach is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Potential Mechanisms of Toxicity and Signaling Pathways

Due to the absence of specific mechanistic studies on 4-fluorobutanoic acid, insights must be drawn from research on structurally related short-chain fluorinated carboxylic acids. It is important to emphasize that these are potential pathways and require experimental validation for 4-FBA.

Some studies on perfluorobutanoic acid (PFBA) suggest that it may exert its effects through interactions with nuclear receptors. For example, PFBA has been shown to activate the estrogen-related receptor γ (ERRγ) and peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and other cellular processes. Disruption of these pathways could lead to adverse effects.

Conclusion and Future Directions

The available information on the toxicology of 4-fluorobutanoic acid is limited to its GHS hazard classification, which identifies it as a potent acute toxicant and a corrosive substance. There is a critical lack of quantitative toxicological data, including LD50, LC50, IC50, NOAEL, and LOAEL values, as well as specific studies on its genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

To address these significant data gaps and enable a comprehensive risk assessment, the following studies are recommended:

-

Acute toxicity testing via oral, dermal, and inhalation routes to determine LD50 and LC50 values.

-

In vitro cytotoxicity studies using a panel of relevant human cell lines to determine IC50 values and elucidate cellular mechanisms of toxicity.

-

Repeated-dose toxicity studies to identify target organs and establish NOAEL and LOAEL values.

-

Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.

-

Mechanistic studies to investigate the interaction of 4-fluorobutanoic acid with specific cellular pathways, including nuclear receptor signaling.

A thorough understanding of the toxicological profile of 4-fluorobutanoic acid is essential for ensuring its safe handling and for making informed decisions regarding its potential applications in research and development. The generation of robust and specific toxicological data for this compound is a clear priority for future research.

References

The Biological Activity of Fluorinated Carboxylic Acids: A Technical Guide for Researchers

Introduction

Fluorinated carboxylic acids (FCAs) are a class of synthetic organofluorine compounds characterized by a hydrocarbon chain in which some or all hydrogen atoms have been replaced by fluorine, connected to a carboxylic acid functional group. This unique chemical structure imparts exceptional stability and specific physicochemical properties that have led to their widespread use in various industrial and commercial applications. However, the very properties that make them desirable for industrial use, such as their high thermal and chemical stability, also contribute to their persistence in the environment and bioaccumulation in living organisms. This technical guide provides an in-depth overview of the biological activities of fluorinated carboxylic acids, with a focus on their toxicological profiles, mechanisms of action, and implications for drug development. This document is intended for researchers, scientists, and drug development professionals.

Toxicological Profile of Fluorinated Carboxylic Acids

The toxicity of fluorinated carboxylic acids is a subject of extensive research, with studies demonstrating a range of adverse health effects. The chain length of the perfluorinated alkyl group is a critical determinant of their toxicological properties, with longer-chain PFCAs generally exhibiting greater toxicity.[1][2][3][4]

In Vitro Cytotoxicity

A common method for assessing the toxicity of chemical compounds is through in vitro cytotoxicity assays, which measure the adverse effects on living cells. The half-maximal effective concentration (EC50), the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time, is a key metric in these assays.

The following tables summarize the EC50 values for various perfluorinated carboxylic acids (PFCAs) in different human cell lines.

| Cell Line | Compound | Chain Length | EC50 (µM) | Reference |

| HMC-3 (Microglia) | Perfluorohexanoic acid (PFHxA) | C6 | 2.73 | [5] |

| Perfluorooctanoic acid (PFOA) | C8 | 1.34 | [5] | |

| Perfluorononanoic acid (PFNA) | C9 | 1.54 | [5] | |

| HepaRG (Liver) | Perfluorohexanoic acid (PFHxA) | C6 | >100 | [5] |

| Perfluorooctanoic acid (PFOA) | C8 | 69.8 | [5] | |

| Perfluorononanoic acid (PFNA) | C9 | 14.9 | [5] | |

| MRC-5 (Lung) | Perfluorohexanoic acid (PFHxA) | C6 | >100 | [5] |

| Perfluorooctanoic acid (PFOA) | C8 | 32.5 | [5] | |

| Perfluorononanoic acid (PFNA) | C9 | 12.4 | [5] | |

| RMS-13 (Muscle) | Perfluorohexanoic acid (PFHxA) | C6 | >100 | [5] |

| Perfluorooctanoic acid (PFOA) | C8 | 29.8 | [5] | |

| Perfluorononanoic acid (PFNA) | C9 | 11.1 | [5] | |

| IPC-81 (Leukemia) | Perfluorohexanoic acid (PFHxA) | C6 | 3715.4 | [6] |

| Perfluoroheptanoic acid (PFHpA) | C7 | 1778.3 | [6] | |

| Perfluorooctanoic acid (PFOA) | C8 | 457.1 | [6] | |

| Perfluorononanoic acid (PFNA) | C9 | 457.1 | [6] | |

| Perfluorodecanoic acid (PFDA) | C10 | 173.8 | [6] | |

| C6 (Glioma) | Perfluorohexanoic acid (PFHxA) | C6 | 7943.3 | [6] |

| Perfluoroheptanoic acid (PFHpA) | C7 | 3981.1 | [6] | |

| Perfluorooctanoic acid (PFOA) | C8 | 676.1 | [6] | |

| Perfluorononanoic acid (PFNA) | C9 | 741.3 | [6] | |

| Perfluorodecanoic acid (PFDA) | C10 | 363.1 | [6] |

Note: The provided EC50 values are for comparative purposes. Experimental conditions can influence the results.

Mechanisms of Biological Activity

Fluorinated carboxylic acids exert their biological effects through various mechanisms, including the activation of nuclear receptors, enzyme inhibition, and disruption of metabolic pathways.

Activation of Nuclear Receptors

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism. Many PFCAs are known to activate PPARα.[7] Upon activation by a ligand, such as a fatty acid or a xenobiotic compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in fatty acid uptake, binding, and oxidation.[8]

Constitutive Androstane (B1237026) Receptor (CAR)

The constitutive androstane receptor (CAR) is a nuclear receptor primarily expressed in the liver that regulates the metabolism and clearance of xenobiotics and endogenous compounds. Studies have shown that some PFCAs, such as perfluorooctanoic acid (PFOA), can indirectly activate CAR.[9][10] This indirect activation does not involve direct binding of the PFCA to the receptor. Instead, it is thought to occur through a signaling cascade that leads to the dephosphorylation and subsequent translocation of CAR from the cytoplasm to the nucleus, where it can then regulate gene expression.[9]

Enzyme Inhibition

Fluorinated carboxylic acids can act as inhibitors of various enzymes. For example, trifluoromethyl ketones, which can be derived from fluorinated carboxylic acids, are potent inhibitors of carboxylesterases.[11] These enzymes are involved in the hydrolysis of a wide range of esters and play a role in the detoxification of xenobiotics. Inhibition of these enzymes can have significant physiological consequences.

Disruption of Metabolic Pathways

Beta-Oxidation of Fatty Acids